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Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in

hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR)

signaling, thereby playing a crucial role in maintaining immune homeostasis.[3][4] Upon TCR

engagement, HPK1 is activated and phosphorylates the adaptor protein SH2 domain-

containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376).[2][5] This

phosphorylation event triggers the recruitment of 14-3-3 proteins, leading to the ubiquitination

and subsequent proteasomal degradation of SLP-76.[1][6] The degradation of SLP-76

dismantles the TCR signaling complex, attenuating downstream signaling cascades, including

the phosphorylation of Extracellular signal-regulated kinase (ERK), and ultimately dampening

T-cell activation and cytokine production.[1][5]

Given its role as an immune checkpoint, HPK1 has emerged as a promising therapeutic target

in immuno-oncology.[4][7] Degradation or inhibition of HPK1 is expected to block the

phosphorylation of SLP-76 at S376, thereby stabilizing the SLP-76 protein and potentiating T-

cell-mediated anti-tumor immunity.[2][3] These application notes provide a comprehensive

guide to assessing the downstream signaling events following HPK1 degradation, with a

specific focus on the phosphorylation of SLP-76 and ERK.
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HPK1 Signaling Pathway
The degradation of HPK1 leads to the stabilization of the SLP-76 signaling scaffold, promoting

downstream signaling and T-cell activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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